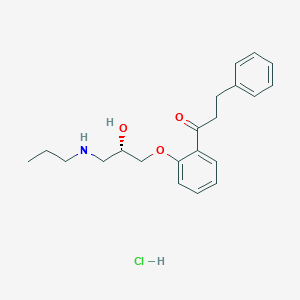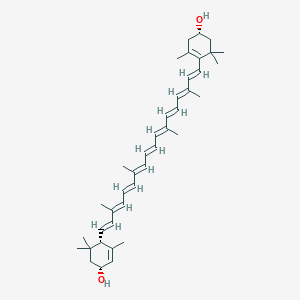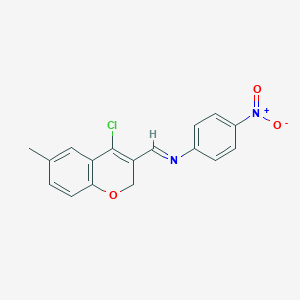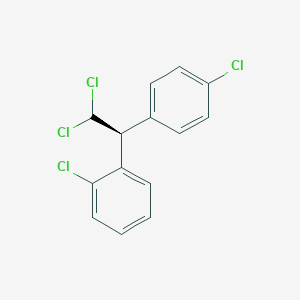
1-Butan-2-ylpyrrole-2,5-dione
Übersicht
Beschreibung
1-Butan-2-ylpyrrole-2,5-dione, also known as (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one , belongs to the class of 1,2,4-triazole Schiff base cyclic compounds. It exhibits interesting structural features and potential reactivity properties .
Molecular Structure Analysis
1-Butan-2-ylpyrrole-2,5-dione’s molecular structure is characterized by the presence of a 1,2,4-triazole ring, a thioether group, and an isopropylcyclohexyl moiety. The single-crystal X-ray diffraction analysis reveals its solid-state crystal structure, which informs us about its arrangement in the crystalline environment. Hirshfeld surface analysis quantifies intermolecular interactions, offering insights into its shape and properties within the crystal lattice .
Wissenschaftliche Forschungsanwendungen
Organocatalysis
1-Butan-2-ylpyrrole-2,5-dione is utilized in organocatalysis, which is a subfield of catalysis focusing on the acceleration of chemical reactions by small organic molecules known as organocatalysts . These catalysts are particularly valuable in constructing pyrrole rings, which are prominent in various biological activities and pharmaceutical applications .
Material Science
In material science, derivatives of 1-Butan-2-ylpyrrole-2,5-dione, such as diketopyrrolopyrrole (DPP)-based polymers, are noted for their high performance in electronic devices . These polymers, containing the pyrrole-2,5-dione unit, exhibit distinct optical and electrochemical characteristics, making them potential candidates for high-performance electronic applications.
Pharmaceuticals
The pyrrole-2,5-dione scaffold is known for its pharmacological properties, including anti-inflammatory and antimicrobial activities . Derivatives synthesized from 1-Butan-2-ylpyrrole-2,5-dione have been evaluated for their structural and biological properties, contributing to the development of new therapeutic agents.
Green Chemistry
1-Butan-2-ylpyrrole-2,5-dione plays a role in green chemistry, where it contributes to the development of sustainable practices and recyclable catalysts . It is part of a broader effort to reduce the use of hazardous substances and promote energy-efficient synthesis using renewable materials.
Synthetic Procedures
This compound is involved in various synthetic procedures, particularly in the construction of pyrroles, which are significant in medicinal chemistry due to their wide-ranging biological activities . The organocatalytic approaches developed for the synthesis of pyrroles often employ 1-Butan-2-ylpyrrole-2,5-dione as a key intermediate or starting material.
Biological Activities
Pyrrole derivatives, including those derived from 1-Butan-2-ylpyrrole-2,5-dione, are a source of biologically active compounds. They are found in many natural products and marketed drugs, possessing properties such as antipsychotic, antibacterial, antifungal, and anticancer activities .
Eigenschaften
IUPAC Name |
1-butan-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-6(2)9-7(10)4-5-8(9)11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASMIDVYJKRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598597 | |
| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-ylpyrrole-2,5-dione | |
CAS RN |
102331-61-3 | |
| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)




![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)




![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
